3-[(2R,5S)-5-carbamoyloxolan-2-yl]propanoic acid
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Overview
Description
3-[(2R,5S)-5-carbamoyloxolan-2-yl]propanoic acid is a chemical compound with the molecular formula C8H13NO4 and a molecular weight of 187.2 g/mol It is known for its unique structure, which includes a carbamoyloxolane ring attached to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2R,5S)-5-carbamoyloxolan-2-yl]propanoic acid typically involves the formation of the carbamoyloxolane ring followed by the attachment of the propanoic acid group. One common synthetic route includes the following steps:
Formation of the Carbamoyloxolane Ring: This step involves the cyclization of a suitable precursor, such as a hydroxy acid, in the presence of a carbamoylating agent. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent, such as methanol or ethanol.
Attachment of the Propanoic Acid Group: The carbamoyloxolane intermediate is then reacted with a propanoic acid derivative, such as a propanoyl chloride, under acidic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(2R,5S)-5-carbamoyloxolan-2-yl]propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the carbamoyloxolane ring or the propanoic acid moiety are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for chlorination reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[(2R,5S)-5-carbamoyloxolan-2-yl]propanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(2R,5S)-5-carbamoyloxolan-2-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The carbamoyloxolane ring can interact with enzymes or receptors, leading to inhibition or activation of biological processes. The propanoic acid moiety may also play a role in modulating the compound’s activity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
3-[(2R,5S)-5-carbamoyloxolan-2-yl]butanoic acid: Similar structure with a butanoic acid moiety instead of propanoic acid.
3-[(2R,5S)-5-carbamoyloxolan-2-yl]pentanoic acid: Similar structure with a pentanoic acid moiety.
Uniqueness
3-[(2R,5S)-5-carbamoyloxolan-2-yl]propanoic acid is unique due to its specific combination of the carbamoyloxolane ring and propanoic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-[(2R,5S)-5-carbamoyloxolan-2-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4/c9-8(12)6-3-1-5(13-6)2-4-7(10)11/h5-6H,1-4H2,(H2,9,12)(H,10,11)/t5-,6+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSNWDMQNPRWUBQ-RITPCOANSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1CCC(=O)O)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](O[C@H]1CCC(=O)O)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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